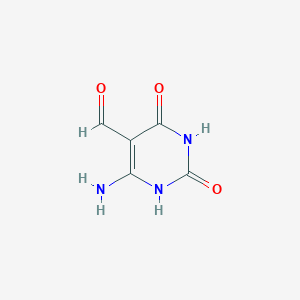

6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Descripción

6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5H5N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Propiedades

IUPAC Name |

6-amino-2,4-dioxo-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-3-2(1-9)4(10)8-5(11)7-3/h1H,(H4,6,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJXOYWILMXBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390209 | |

| Record name | 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87166-64-1 | |

| Record name | 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Substrate Dependence

The Vilsmeier reagent (a complex of phosphoryl chloride and dimethylformamide) facilitates electrophilic formylation. In methylated 6-aminopyrimidines (e.g., 1,3-dimethyl derivatives), the absence of lactam-lactim tautomerism reduces heteroaromaticity, enhancing C5 nucleophilicity and enabling formylation at this position. For non-methylated analogs (e.g., 6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine), lactam-lactim tautomerism increases the amino group’s nucleophilicity, directing formylation to the 6-NH2 group instead of C5.

Optimized Protocol for C5 Formylation

To achieve C5 formylation in non-methylated substrates, modified conditions are required:

- Reagent Ratios : A 1:3 molar ratio of POCl3 to DMF ensures sufficient electrophile generation.

- Temperature Control : Reactions conducted at 0–5°C minimize side reactions.

- Work-Up : Quenching with ice followed by neutralization with NaOH and brief heating (1 h at 80°C) hydrolyzes intermediates to yield the aldehyde.

Table 1 : Vilsmeier Formylation Outcomes for Selected Pyrimidines

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | 50°C, 18 h | 5-Carbaldehyde | 98% |

| 6-Amino-2-(methylthio)uracil | 0°C, 7 h | N,N-Dimethylformamidine derivative | 60% |

| 6-Amino-2,4-dioxouracil | 0°C, 24 h | 6-Formamido derivative | 45% |

Friedländer Cyclocondensation for Bicyclic Systems

While primarily used to construct pyrido[2,3-d]pyrimidines, the Friedländer reaction provides insights into stabilizing the 5-carbaldehyde intermediate. The reaction between 6-amino-5-formylpyrimidines and ketones (e.g., acetophenones) under Lewis acid catalysis (BF3·Et2O) proceeds efficiently under solvent-free conditions.

Role of BF3·Et2O

- Activation : BF3·Et2O activates the carbonyl group of the ketone, enabling nucleophilic attack by the pyrimidine’s amino group.

- Functional Group Tolerance : Esters and amides remain intact under these conditions, broadening substrate scope.

Table 2 : Friedländer Reaction Parameters

| Aldehyde Precursor | Ketone | Time | Yield |

|---|---|---|---|

| 6-Amino-5-formyl-1,3-dimethyluracil | Acetophenone | 2 h | 88% |

| 6-Amino-5-formyl-2-methoxyuracil | 4-Chloroacetophenone | 3 h | 76% |

Solvent-Free and Green Chemistry Approaches

Advantages of Solvent-Free Synthesis

Case Study: Synthesis of 7-Arylpyrido[2,3-d]pyrimidines

A mixture of 6-amino-5-formylpyrimidine and acetophenone, heated at 80°C with BF3·Et2O (10 mol%), yields bicyclic products in 70–85% yield. This method’s efficiency highlights the robustness of the 5-carbaldehyde intermediate under anhydrous conditions.

Challenges in Non-Methylated Substrate Formylation

For 6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, achieving C5 formylation remains challenging due to competing amidine formation. Strategies to circumvent this include:

- Protecting Groups : Temporarily blocking the amino group with acetyl or Boc moieties.

- Alternative Electrophiles : Using dichloromethyl methyl ether (Cl2CHOMe) as a formylating agent.

Comparative Analysis of Methods

Table 3 : Method Efficacy and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Vilsmeier Formylation | High yields for methylated substrates | Low C5 selectivity in non-methylated analogs |

| Friedländer Reaction | Rapid, solvent-free conditions | Requires pre-formed aldehyde |

| Solvent-Free Cyclization | Eco-friendly, scalable | Limited to reactive ketones |

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve standard laboratory techniques such as refluxing, stirring, and heating.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted pyrimidine derivatives

Aplicaciones Científicas De Investigación

6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, supports adenosine inhibition of thrombocytopenia, strengthens PGI2 anti-aggregation activity, and enhances the biosynthesis of PGI2 . These actions contribute to its potential therapeutic effects, such as reducing pulmonary hypertension and preventing blood clot formation.

Comparación Con Compuestos Similares

Similar Compounds

- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N~2~,N~2~-diethylglycinamide

- Caffeine Impurity B (N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide)

Uniqueness

6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Actividad Biológica

6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS Number: 87166-64-1) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. The compound's structure and chemical properties will also be discussed to provide context for its biological activity.

The molecular formula of 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is , with a molecular weight of 235.2 g/mol. The compound features a pyrimidine ring with two carbonyl groups and an aldehyde functional group, which are critical for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O4 |

| Molecular Weight | 235.2 g/mol |

| CAS Number | 87166-64-1 |

| Structure | Chemical Structure |

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study demonstrated that certain pyrimidine derivatives inhibited the growth of various bacterial strains in vitro. The mechanism of action is believed to involve interference with nucleic acid synthesis or cell wall integrity.

Case Study:

In a screening assay for antimicrobial activity, 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the specific derivative tested .

Anti-inflammatory Effects

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. One study highlighted the ability of these compounds to inhibit pro-inflammatory cytokines in vitro.

Research Findings:

In vitro assays demonstrated that treatment with 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a potential application in inflammatory diseases .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells through mitochondrial pathways.

Data Table: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results suggest that 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine could be a candidate for further development as an anticancer agent .

The biological activities of 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine are likely attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleic acid synthesis.

- Modulation of Signaling Pathways : It could affect pathways related to inflammation and apoptosis.

- Direct Interaction with DNA/RNA : The structural features allow potential binding to nucleic acids.

Q & A

Q. What are the established synthetic routes for 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde?

A common method involves reductive amination of 6-aminopyrimidine-5-carbaldehyde derivatives. For example, suspending the aldehyde in anhydrous tetrahydrofuran (THF) under argon, adding a primary amine (2 equivalents), followed by sodium triacetoxyborohydride (2 equivalents). The reaction proceeds overnight at room temperature, followed by solvent removal, neutralization with aqueous NaOH, and precipitation of the product . Alternative routes may utilize Biginelli-like cyclocondensation reactions with aldehydes and urea derivatives under acidic conditions, though solvent choice (e.g., ethanol vs. acetic acid) impacts yield and purity .

Q. How is this compound characterized to confirm its structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for verifying the pyrimidine backbone and aldehyde functionality. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amino (NH2) groups. Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and hydrogen-bonding patterns, as demonstrated in related tetrahydropyrimidine structures . High-resolution mass spectrometry (HRMS) further validates molecular weight .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

Anhydrous THF or dimethylformamide (DMF) under inert gas (argon/nitrogen) is recommended to prevent aldehyde oxidation. Elevated temperatures (>60°C) may degrade the tetrahydropyrimidine ring, so room-temperature or mildly heated conditions (30–40°C) are preferred .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

Regioselectivity in nucleophilic additions (e.g., at C5 vs. C6) depends on electronic and steric factors. Computational modeling (DFT studies) predicts reactive sites based on frontier molecular orbitals. Experimentally, protecting the aldehyde group with trimethylsilyl chloride (TMSCl) before introducing electrophiles can direct substitution to the amino or carbonyl positions .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from variations in catalyst systems (e.g., Lewis acids like ZnCl2 vs. Bi(OTf)3) or purification methods. For example, chromatography over silica gel may lead to partial decomposition of the aldehyde group, whereas recrystallization from ethyl acetate/hexane preserves integrity . Systematic comparison of reaction parameters (solvent polarity, stoichiometry) using design-of-experiment (DoE) frameworks is advised.

Q. What mechanistic insights explain the compound’s reactivity in multicomponent reactions?

The aldehyde group acts as an electrophilic partner in reactions like the Hantzsch dihydropyridine synthesis. Kinetic studies using in situ NMR reveal that the rate-determining step involves imine formation between the aldehyde and amine, followed by cyclization. Isotopic labeling (e.g., 15N) can track nitrogen migration during ring closure .

Q. How do steric and electronic modifications impact its biological activity?

Substituting the aldehyde with bulkier groups (e.g., aryl or heteroaryl) reduces enzymatic degradation but may hinder membrane permeability. Quantitative structure-activity relationship (QSAR) models correlate electron-withdrawing substituents (e.g., nitro groups) with enhanced binding to target proteins like dihydrofolate reductase .

Q. What analytical strategies differentiate polymorphic forms of this compound?

Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphs. For example, hydrogen-bonding patterns in the crystal lattice (e.g., dimeric vs. chain motifs) alter melting points and solubility profiles .

Methodological Notes

- Data Contradiction Analysis : Cross-validate spectral data (e.g., NMR chemical shifts) with computational tools like ACD/Labs or ChemDraw to resolve ambiguities in peak assignments .

- Experimental Design : Use response surface methodology (RSM) to optimize reaction parameters for high-throughput synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.